11-Acetyl PVA
Description
11-Acetyl PVA is a chemically modified derivative of polyvinyl alcohol (PVA), where acetyl groups are introduced at specific hydroxyl sites, altering its physicochemical properties. PVA itself is a water-soluble synthetic polymer known for its biocompatibility, film-forming ability, and tunable mechanical properties depending on its degree of hydrolysis and molecular weight . Acetylation reduces PVA’s hydrophilicity, enhancing its solubility in organic solvents and thermal stability, making it suitable for specialized applications such as controlled drug delivery, coatings, and advanced composites.
Properties
CAS No. |
80447-56-9 |
|---|---|
Molecular Formula |
C30H40O8 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-acetyloxy-17-(2-acetyloxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C30H40O8/c1-6-7-8-26(35)38-30(25(34)17-36-18(2)31)14-12-23-22-10-9-20-15-21(33)11-13-28(20,4)27(22)24(37-19(3)32)16-29(23,30)5/h11,13,15,22-24,27H,6-10,12,14,16-17H2,1-5H3/t22-,23-,24-,27+,28-,29-,30-/m0/s1 |
InChI Key |
NZDUGVXSNKOUMV-WXWSXMEKSA-N |
Isomeric SMILES |
CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)OC(=O)C)C)C(=O)COC(=O)C |
Canonical SMILES |
CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)OC(=O)C)C)C(=O)COC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Amine-Functionalized PVA (PVA-NH₂)
- Synthesis : PVA-NH₂ is synthesized via click chemistry by reacting azide-functionalized PVA (PVA-N₃) with propargylamine, yielding a polymer with pendant amine groups .
- Properties: Reactivity: The amine groups enable covalent conjugation with biomolecules, making PVA-NH₂ ideal for biomedical applications like tissue engineering scaffolds. Thermal Stability: Similar to unmodified PVA, but functionalization may introduce minor thermal degradation points due to amine group decomposition. Solubility: Retains water solubility but gains compatibility with polar organic solvents.
- Applications : Drug delivery, biosensors, and antimicrobial coatings.
Gum Arabic/PVA/Ag Nanofibrous Membranes
- Synthesis: Electrospun blends of Gum Arabic, PVA, and silver nanoparticles (Ag NPs) are crosslinked via heat or plasma treatment .
- Properties: Mechanical Strength: Longitudinal elastic modulus increases from 85 ± 4 MPa to 148 ± 5 MPa after crosslinking, though Ag NP aggregation reduces strength . Biodegradability: 99.09% degradation within 28 days under standard conditions. Antimicrobial Activity: Significant bactericidal effects against Pseudomonas aeruginosa and E. coli due to Ag NPs.
- Applications : Food packaging, wound dressings, and antimicrobial filters.
PAA/PVA/Na-CMS Composite Thickener
- Synthesis : A blend of polyacrylic acid (PAA), PVA, and sodium carboxymethyl cellulose (Na-CMS) used as a textile printing thickener .
- Properties :
- Rheology : Comparable viscosity and thixotropic recovery to imported sodium alginate, with a recovery rate of 92–94% vs. sodium alginate’s 89–91% .
- Thermal Stability : Total mass loss of 76.07% at 700°C, with stepwise decomposition at 200–700°C (24.25–76.07% loss) .
- Environmental Impact : Low-toxicity wastewater, unlike traditional thickeners.
- Applications : Sustainable textile printing, adhesives.
Sodium Alginate-Based Thickeners
- Baseline Comparison : Imported sodium alginate is a benchmark for textile printing but is costly. The PAA/PVA/Na-CMS composite matches its rheological properties while offering superior thermal stability and cost-effectiveness .
Data Tables
Table 1: Thermal Stability Comparison
Table 2: Mechanical and Functional Properties
Key Research Findings
Thermal Behavior : Acetylation improves PVA’s thermal resistance, but excessive modification may destabilize the polymer backbone. The PAA/PVA/Na-CMS composite shows superior thermal stability (76.07% mass loss at 700°C) compared to sodium alginate .
Environmental Impact : Modified PVA composites (e.g., Gum Arabic/PVA/Ag) exhibit high biodegradability (>99% in 28 days), addressing plastic waste concerns .
Functionalization Trade-offs : While amine groups enhance biomedical utility, they may reduce thermal stability compared to acetylated derivatives .
Q & A
Q. Validation Methods :
- FTIR Spectroscopy : Confirm acetylation via peaks at 1735 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O ester bond) .
- ¹H NMR : Quantify degree of substitution using integration ratios of acetyl protons (~2.1 ppm) to PVA backbone protons (~1.4–1.8 ppm) .
How can researchers resolve contradictory data on the thermal stability of 11-Acetyl PVA across studies?
Answer:
Discrepancies in thermal stability (e.g., TGA results varying by 20–30°C) often arise from:
- Sample Preparation : Differences in drying protocols (e.g., vacuum vs. ambient drying) may introduce residual solvents affecting degradation profiles .
- Substitution Uniformity : Inhomogeneous acetylation can create regions with varying thermal resistance. Use DSC to identify glass transition (Tg) consistency.
- Methodological Reporting : Ensure studies explicitly state heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air) to enable cross-study comparisons .
Q. Actionable Steps :
- Replicate experiments using identical instrumentation and conditions.
- Perform statistical meta-analysis of published TGA data to identify outliers .
What experimental design considerations are critical for optimizing 11-Acetyl PVA’s physicochemical properties for biomedical applications?
Answer:
Advanced research should focus on:
- Electrospinning Parameters : Adjust voltage (15–25 kV), flow rate (0.5–2 mL/h), and polymer concentration (8–12% w/v) to tailor fiber diameter and porosity (Table 1) .
- Crosslinking Strategies : Compare glutaraldehyde vs. genipin for balancing mechanical strength and biocompatibility. Monitor cytotoxicity via MTT assays .
- Degradation Kinetics : Simulate physiological conditions (pH 7.4, 37°C) and track mass loss over 4–12 weeks using gravimetric analysis .
How can computational modeling enhance the design of 11-Acetyl PVA-based drug delivery systems?
Answer:
Advanced methodologies include:
- Molecular Dynamics (MD) Simulations : Predict drug-polymer interactions by modeling binding energies of 11-Acetyl PVA with small molecules (e.g., doxorubicin) .
- Release Kinetics Modeling : Use Higuchi or Korsmeyer-Peppas equations to correlate experimental drug release data with diffusion mechanisms .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize stability under UV exposure .
Validation : Cross-reference simulation results with experimental DSC and XRD data to confirm crystallinity changes .
What statistical approaches are recommended for handling variability in 11-Acetyl PVA’s mechanical testing data?
Answer:
- ANOVA : Apply to compare tensile strength across batches synthesized with varying acetylation times (e.g., 2 vs. 6 hours) .
- Outlier Detection : Use Grubbs’ test to identify anomalous data points in Young’s modulus measurements .
- Uncertainty Quantification : Report confidence intervals (±2σ) for elastic modulus values derived from ≥5 replicates .
How do in vitro and in vivo degradation profiles of 11-Acetyl PVA scaffolds differ, and what factors drive these discrepancies?
Answer:
- In Vitro Limitations : Static PBS models underestimate enzymatic activity present in vivo. Incorporate lysozyme (0.1 mg/mL) to better mimic physiological conditions .
- Host Response : In vivo degradation rates may accelerate due to macrophage-mediated hydrolysis. Track via histopathology and SEM imaging of explanted scaffolds .
- Key Variables : Polymer molecular weight (e.g., 85–130 kDa) and substitution degree (≥70%) significantly influence both profiles .
What emerging spectroscopic techniques improve the characterization of 11-Acetyl PVA’s surface morphology?
Answer:
- AFM-IR : Combines atomic force microscopy with infrared spectroscopy to map acetyl group distribution at nanoscale resolution .
- ToF-SIMS : Time-of-flight secondary ion mass spectrometry identifies surface chemical heterogeneity and contaminant residues .
- Cryo-TEM : Visualize hydrated scaffold structures without drying artifacts, critical for biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
